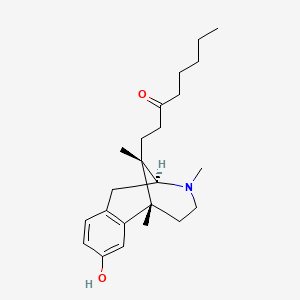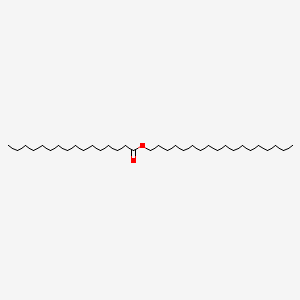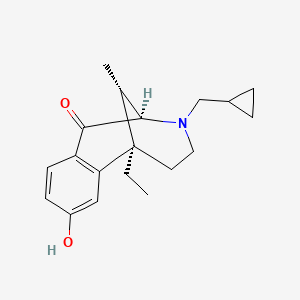
Tonazocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It was developed for the treatment of postoperative pain and reached phase II clinical trials, but its development was eventually ceased, and it was never marketed . Tonazocine is a partial agonist at both the mu-opioid and delta-opioid receptors, acting more like an antagonist at the former and more like an agonist at the latter . It is known for lacking most of the side effects associated with other opioids, such as adverse effects on the cardiovascular system and respiratory depression .
Métodos De Preparación
The synthesis of Tonazocine involves several steps, starting from the appropriate precursors. The synthetic route typically includes the following steps:
Formation of the Benzomorphan Core: The benzomorphan core is synthesized through a series of cyclization reactions involving suitable starting materials.
Functional Group Modifications: The core structure is then modified to introduce the necessary functional groups, such as hydroxyl and ketone groups.
Final Assembly: The final assembly involves coupling the modified core with an octanone derivative to form this compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
Tonazocine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Substitution reactions can introduce different functional groups into the benzomorphan core.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: As a model compound for studying opioid receptor interactions and developing new analgesics.
Biology: For understanding the mechanisms of pain modulation and opioid receptor function.
Medicine: Investigated for its analgesic properties and potential use in pain management without the severe side effects of traditional opioids.
Mecanismo De Acción
Tonazocine exerts its effects by interacting with opioid receptors in the central nervous system. It acts as a partial agonist at the mu-opioid and delta-opioid receptors, with a higher affinity for the delta-opioid receptor . This interaction leads to the modulation of pain signals and provides analgesic effects. The compound also has some activity at the kappa-opioid receptor, which may contribute to its sedative effects and potential for inducing hallucinations in some patients .
Comparación Con Compuestos Similares
Tonazocine is unique among opioid analgesics due to its partial agonist activity at both the mu-opioid and delta-opioid receptors. Similar compounds include:
Zenazocine: Another benzomorphan derivative with similar pharmacological profiles.
Pentazocine: An analgesic with mixed agonist-antagonist properties at opioid receptors.
Morphine: A well-known opioid analgesic with full agonist activity at the mu-opioid receptor.
This compound’s uniqueness lies in its ability to provide analgesic effects with reduced side effects compared to traditional opioids, making it a promising candidate for further research and development.
Propiedades
Número CAS |
71461-18-2 |
|---|---|
Fórmula molecular |
C23H35NO2 |
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
1-[(1S,9R,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one |
InChI |
InChI=1S/C23H35NO2/c1-5-6-7-8-18(25)11-12-23(3)21-15-17-9-10-19(26)16-20(17)22(23,2)13-14-24(21)4/h9-10,16,21,26H,5-8,11-15H2,1-4H3/t21-,22+,23-/m1/s1 |
Clave InChI |
UDNUCVYCLQJJBY-XPWALMASSA-N |
SMILES isomérico |
CCCCCC(=O)CC[C@@]1([C@H]2CC3=C([C@@]1(CCN2C)C)C=C(C=C3)O)C |
SMILES canónico |
CCCCCC(=O)CCC1(C2CC3=C(C1(CCN2C)C)C=C(C=C3)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,2'-[[(4-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B8270116.png)







